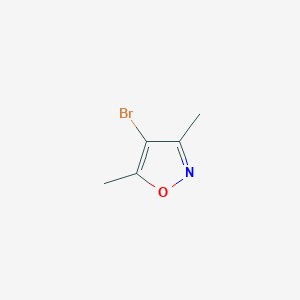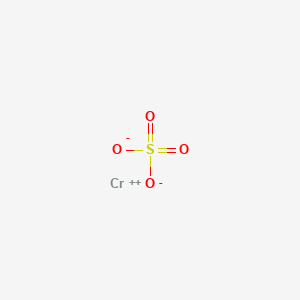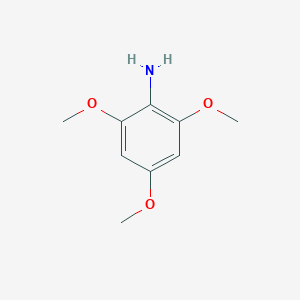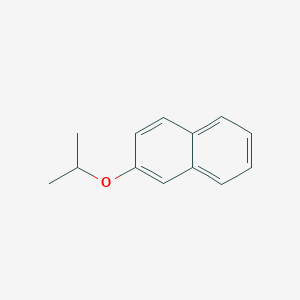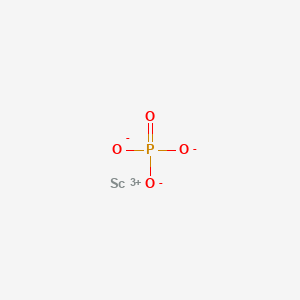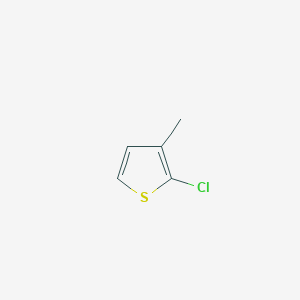![molecular formula C45H90N2O2 B080304 N-[(Docosanoylamino)methyl]docosanamide CAS No. 10436-15-4](/img/structure/B80304.png)
N-[(Docosanoylamino)methyl]docosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Docosanoylamino)methyl]docosanamide, also known as erucylamide, is a long-chain fatty acid amide that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. Erucylamide has been found to have various biochemical and physiological effects on cells and organisms, making it a valuable tool in scientific research.
作用機序
Erucylamide exerts its effects on cells and organisms by interfering with various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Erucylamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
生化学的および生理学的効果
Erucylamide has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Erucylamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and metastasis of tumors. In addition, N-[(Docosanoylamino)methyl]docosanamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Erucylamide has several advantages as a tool in scientific research. It is a relatively inexpensive compound that is easy to synthesize and purify. Erucylamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-[(Docosanoylamino)methyl]docosanamide has some limitations as well. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, N-[(Docosanoylamino)methyl]docosanamide has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the use of N-[(Docosanoylamino)methyl]docosanamide in scientific research. One potential application is in the development of new antibiotics. Erucylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new drugs to combat bacterial and fungal infections. Another future direction is in the development of new anti-cancer therapies. Erucylamide has been found to have anti-tumor properties, and further research could lead to the development of new drugs that target cancer cells. Finally, N-[(Docosanoylamino)methyl]docosanamide could be used in the development of new anti-inflammatory drugs. Its ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Conclusion:
Erucylamide is a valuable tool in scientific research due to its various biochemical and physiological effects on cells and organisms. It has been extensively used to study various biological processes and has potential applications in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanisms of action of N-[(Docosanoylamino)methyl]docosanamide and its potential applications in medicine.
合成法
Erucylamide can be synthesized through the reaction between erucic acid and ethanolamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
Erucylamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. Erucylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
10436-15-4 |
|---|---|
製品名 |
N-[(Docosanoylamino)methyl]docosanamide |
分子式 |
C45H90N2O2 |
分子量 |
691.2 g/mol |
IUPAC名 |
N-[(docosanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-44(48)46-43-47-45(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChIキー |
JZDQOFJELQRWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



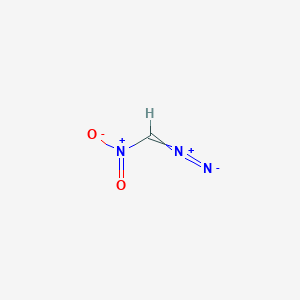
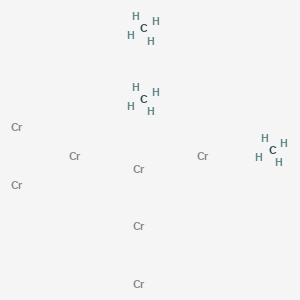
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
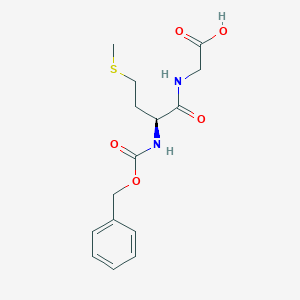
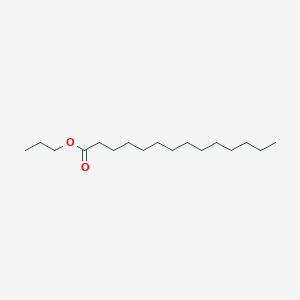
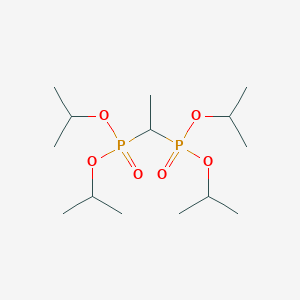
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
